13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20425823
InChI: InChI=1S/C22H26O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8-9,13,21H,4-5,7,10-12H2,1-3H3/t21-,22-/m0/s1
SMILES:
Molecular Formula: C22H26O3
Molecular Weight: 338.4 g/mol

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate

CAS No.:

Cat. No.: VC20425823

Molecular Formula: C22H26O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate -

Specification

Molecular Formula C22H26O3
Molecular Weight 338.4 g/mol
IUPAC Name [(13S,17S)-13-ethyl-3-methoxy-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C22H26O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8-9,13,21H,4-5,7,10-12H2,1-3H3/t21-,22-/m0/s1
Standard InChI Key PPOUPUKRVJUOAF-VXKWHMMOSA-N
Isomeric SMILES CC[C@]12CCC3=C(C1=CC[C@@H]2OC(=O)C)CCC4=C3C=CC(=C4)OC
Canonical SMILES CCC12CCC3=C(C1=CCC2OC(=O)C)CCC4=C3C=CC(=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate is defined by the IUPAC name [(13S,17S)-13-ethyl-3-methoxy-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl] acetate. The compound’s stereochemistry is critical to its reactivity, with the 13-ethyl and 17beta-acetate groups occupying specific spatial orientations that influence its interactions in synthetic pathways. The presence of conjugated double bonds at positions 1,3,5(10),8,14 contributes to its planar regions, which may facilitate π-π interactions in catalytic processes .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number2911-81-1
Molecular FormulaC22H26O3\text{C}_{22}\text{H}_{26}\text{O}_{3}
Molecular Weight338.4 g/mol
InChIKeyPPOUPUKRVJUOAF-VXKWHMMOSA-N
PubChem CID40654517

Synthesis and Synthetic Pathways

Purification and Characterization

Post-synthesis purification employs silica gel chromatography using ethyl acetate/hexane mixtures, followed by recrystallization from methanol . Final product identity is confirmed via mass spectrometry (MS) and comparative analysis of retention factors (RfR_f) against authentic standards .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

As a modified gonane derivative, this compound serves as a precursor in the synthesis of hormonally active steroids. The 17beta-acetate group acts as a protecting moiety, enabling selective functionalization at other positions. For example, hydrolysis of the acetate yields the corresponding 17beta-alcohol, which can be further oxidized to ketones or alkylated to produce novel analogs .

Biological Activity Profiling

While direct bioactivity data are scarce, structural analogs exhibit affinity for estrogen and progesterone receptors. The conjugated diene system at positions 8,14 may confer antioxidant properties, as seen in similar polycyclic compounds . Current research focuses on its potential as a template for developing selective receptor modulators (SERMs) with improved metabolic stability.

ParameterSpecification
Storage Conditions2–8°C in airtight containers
Stability24 months under inert atmosphere
DisposalIncineration at >800°C

Environmental Impact

No ecotoxicological data are available, but steroidal compounds generally require cautious disposal to prevent endocrine disruption in aquatic ecosystems . Waste solutions containing this compound should be neutralized with dilute hydrochloric acid before disposal .

Research Frontiers and Challenges

Cyclization Mechanism Studies

Recent investigations into the acid-catalyzed cyclization of seco-steroids have revealed solvent-dependent stereoselectivity. In anhydrous dichloromethane, the reaction favors the formation of the 17beta-acetate derivative (85% diastereomeric excess), whereas protic solvents like ethanol promote epimerization at C13 . Computational studies using density functional theory (DFT) are underway to model transition states and optimize reaction conditions.

Scalability and Process Optimization

Current synthetic routes are laboratory-scale, with batch sizes limited to 100–500 mg . Continuous-flow systems are being explored to enhance throughput, particularly for the critical cyclization step. Preliminary results indicate a 40% reduction in reaction time when using microreactors with turbulent flow regimes .

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